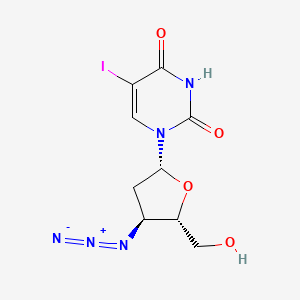

3'-Azido-2',3'-dideoxy-5-iodouridine

Description

Historical Context of Antiviral and Anticancer Nucleoside Analogs

The history of nucleoside analogs in medicine is rich, with their development for anticancer and antiviral therapies often intertwined. mdpi.com Cytotoxic nucleoside analogs were among the first chemotherapeutic agents developed for cancer treatment. cuni.cz In 1969, Cytarabine (ara-C), an analog of deoxycytidine, was approved for clinical use and remains a critical treatment for various forms of leukemia. nih.gov The development of nucleoside analogs as antiviral agents began in the 1960s. researchgate.net One of the first, Idoxuridine (5-iodo-2'-deoxyuridine), was approved in 1963 for the topical treatment of herpes simplex virus (HSV) infections. techtarget.com

A significant breakthrough in antiviral therapy was the development of Acyclovir in the 1970s, a highly selective and effective drug against herpesvirus infections. researchgate.net The 1980s marked a pivotal moment with the discovery of 3'-azido-3'-deoxythymidine (AZT, Zidovudine). nih.gov Originally synthesized as a potential anticancer agent, AZT was repurposed and became the first approved drug for treating HIV-1, the retrovirus that causes AIDS. nih.govmdpi.com AZT's success spurred intense research into a class of analogs known as "chain terminators," which includes the 2',3'-dideoxy nucleosides. nih.gov This led to the approval of other anti-HIV drugs like Didanosine (ddI) and Zalcitabine (ddC). nih.gov The family of anticancer nucleosides also expanded to include agents like Gemcitabine, which was initially developed as an antiviral but proved to be a potent anticancer drug for various solid tumors. cuni.czmdpi.com

Rationale for 3'-Azido-2',3'-dideoxy-5-iodouridine Research within Nucleoside Analog Development

The investigation into this compound (AZIDU) was a logical step in the evolution of nucleoside analog research, driven by established structure-activity relationships. The design of AZIDU combines three key structural modifications, each known to confer specific biological properties:

3'-Azido Group: The success of AZT demonstrated that replacing the 3'-hydroxyl group with an azido (B1232118) (N₃) group creates a potent chain terminator of DNA synthesis. nih.govnih.gov The azido group prevents the formation of the 3'-5' phosphodiester linkage required for chain elongation, thereby inhibiting the viral reverse transcriptase enzyme crucial for retroviral replication. nih.gov

2',3'-Dideoxy Scaffold: The absence of hydroxyl groups at both the 2' and 3' positions is a hallmark of a class of powerful DNA chain terminators. nih.gov This modification itself is sufficient to halt DNA synthesis.

5-Iodo Substitution: Modification at the 5-position of the pyrimidine (B1678525) base was a well-explored strategy for modulating antiviral activity. nih.gov The introduction of a bulky halogen atom like iodine can affect the compound's interaction with viral and cellular enzymes. nih.gov For instance, 5-iodo-2'-deoxyuridine was one of the earliest recognized antiviral nucleosides. techtarget.com

Therefore, the synthesis of AZIDU was part of a broader effort to create novel pyrimidine nucleosides with potentially enhanced antiviral efficacy or an improved therapeutic profile by combining these known pharmacophores. nih.govacs.org Researchers hypothesized that the combination of a 3'-azido chain terminator with a 5-iodo-substituted base might yield a compound with potent activity against retroviruses. nih.gov

Overview of Research Paradigms and Methodologies Applied to AZIDU

The investigation of AZIDU followed standard methodologies for the development of nucleoside analogs, encompassing chemical synthesis, purification, and comprehensive biological evaluation.

Chemical Synthesis and Characterization: The synthesis of AZIDU and related 3'-azido pyrimidine nucleosides has been reported through multi-step chemical processes. nih.govacs.org These synthetic routes typically start from a more common nucleoside, such as uridine (B1682114), and involve several key chemical transformations to introduce the desired modifications at the C5 position of the base and the C3' position of the sugar. nih.govacs.org After synthesis, purification is commonly achieved using techniques like column chromatography. The final structure and purity of the compound are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Biological and Mechanistic Evaluation: The primary goal of the research was to assess AZIDU's antiviral activity and understand its mechanism of action.

In Vitro Antiviral Assays: AZIDU was tested against various retroviruses in cell culture models. nih.gov In one study, it was evaluated against the Moloney-murine leukemia virus (M-MULV), where it demonstrated significant activity. nih.gov The compound was found to be highly active, with a 50% effective dose (ED₅₀) of 3.0 µM, and was not toxic to the host SC-1 cells at concentrations up to 100 µM. nih.gov

Metabolism and Phosphorylation: For a nucleoside analog to be active, it must be converted to its triphosphate form within the cell. Studies on AZIDU confirmed its rapid phosphorylation in human lymphoid cells. nih.gov Using radiolabeled [¹²⁵I]AzIdUrd, researchers observed that the monophosphate was the main metabolite, and a stable level of the active triphosphate (AzIdUTP) was maintained over 12 hours. nih.gov The research also showed that AZIDU is a substrate for cytosolic thymidine (B127349) kinase, with a competitive inhibition constant (Ki) of 2.63 µM, and its monophosphate (AzIdUMP) is a weak inhibitor of thymidylate kinase (Ki = 55.3 µM). nih.gov

Mechanism of Action Studies: The central hypothesis was that AZIDU's active triphosphate form would selectively inhibit the viral polymerase. This was confirmed through enzyme inhibition assays. nih.gov AzIdUTP was found to be a potent competitive inhibitor of HIV-1 reverse transcriptase, with a Ki value of 0.028 µM. nih.gov In contrast, it was a significantly poorer inhibitor of the host cell's DNA polymerase alpha, with a Ki of 42.0 µM. nih.gov This large difference in inhibitory activity demonstrates the compound's high selectivity for the viral enzyme, which is the basis for its high therapeutic index. nih.gov

The detailed research findings are summarized in the tables below.

Table 1: Antiviral Activity of this compound (AZIDU)

This table shows the in vitro antiviral activity of AZIDU against a mammalian retrovirus. The ED₅₀ represents the concentration of the compound required to inhibit viral activity by 50%.

| Virus | Cell Line | ED₅₀ (µM) | Host Cell Toxicity (µM) |

|---|---|---|---|

| Moloney-murine leukemia virus (M-MULV) | SC-1 | 3.0 | >100 |

Data sourced from a study on the synthesis and antiviral activity of various pyrimidine deoxyribonucleoside analogues. nih.gov

Table 2: Mechanistic Data for this compound (AZIDU) and its Metabolites

This table presents the inhibition constants (Ki) of AZIDU and its phosphorylated forms against key viral and cellular enzymes. A lower Ki value indicates stronger inhibition.

| Compound | Enzyme | Type of Inhibition | Ki (µM) |

|---|---|---|---|

| AZIDU (AzIdUrd) | Cytosolic Thymidine Kinase | Competitive | 2.63 |

| AZIDU-Monophosphate (AzIdUMP) | Thymidylate Kinase | Competitive | 55.3 |

| AZIDU-Triphosphate (AzIdUTP) | HIV-1 Reverse Transcriptase | Competitive | 0.028 |

| AZIDU-Triphosphate (AzIdUTP) | Human DNA Polymerase Alpha | Competitive | 42.0 |

Data sourced from a study on the metabolism and mode of selective inhibition of HIV replication by AZIDU. nih.gov

Structure

3D Structure

Properties

CAS No. |

85236-92-6 |

|---|---|

Molecular Formula |

C9H10IN5O4 |

Molecular Weight |

379.11 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10IN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 |

InChI Key |

RKFULXUNGOGTPS-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-] |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-] |

Other CAS No. |

85236-92-6 |

Synonyms |

3'-azido-2',3'-dideoxy-5-iodouridine AzIdUrd |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies of 3 Azido 2 ,3 Dideoxy 5 Iodouridine

Stereospecific Synthesis Pathways of AZIDU and Related Dideoxynucleosides

The precise three-dimensional arrangement of atoms in nucleoside analogues is critical for their biological function. Therefore, stereospecific synthesis pathways are essential for producing enantiomerically pure AZIDU and related compounds.

Anhydro Analogue Synthesis Techniques

A common and effective strategy for the stereospecific introduction of the azido (B1232118) group at the 3'-position of the deoxyribose sugar involves the formation of anhydro nucleoside intermediates. This approach ensures the correct stereochemistry of the final product.

A key method involves the synthesis of 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and other related dideoxynucleosides, including 3'-azido-2',3'-dideoxy-5-iodouridine. nih.govacs.org The synthesis of the 2,5'-anhydro derivative of this compound has been reported as part of a broader study on potential anti-HIV agents. nih.gov These constrained analogues have shown significant biological activity. nih.gov

The general principle of this technique often starts from a readily available nucleoside. For instance, in the synthesis of related 2'-azido-2',3'-dideoxypyrimidine nucleosides, 5-O-benzoyluridine is converted to its 2,2'-anhydro derivative. nih.gov This intermediate is then subjected to a reduction at the 3'-position, followed by the introduction of the azido group via nucleophilic substitution with lithium azide (B81097). nih.gov A similar strategy can be applied to 5-iodouridine (B31010) precursors to yield AZIDU.

| Starting Material | Key Intermediate | Reagents for Azide Introduction | Final Product |

| 5-O-Benzoyluridine | 2,2'-Anhydro-5-O-benzoyluridine | Lithium Azide (LiN3) in DMF | 2'-Azido-2',3'-dideoxyuridine |

| 3'-azido-3'-deoxythymidine | 2,5'-anhydro analogue | Not Applicable (starting material already has azide) | 2,5'-anhydro-3'-azido-3'-deoxythymidine |

Trifluoromethylation and Halogenated Nucleoside Derivatives

Modifications at the 5-position of the pyrimidine (B1678525) ring, such as halogenation and trifluoromethylation, are known to influence the biological activity of nucleoside analogues.

The synthesis of various 5-substituted pyrimidine deoxyribonucleosides, including 3'-azido analogues of 2'-deoxy-5-bromouridine and 2'-deoxy-5-iodouridine, has been successfully carried out. nih.gov The introduction of the iodine atom at the 5-position is a critical step in the synthesis of AZIDU and is often achieved through electrophilic halogenation of the corresponding uridine (B1682114) derivative.

Furthermore, the synthesis of 5-trifluoromethyl-2'-deoxyuridine derivatives has been reported, providing a pathway to novel nucleoside analogues. nih.gov A common method involves the tosylation of 5-trifluoromethyl-2'-deoxyuridine at the 5'-position, followed by displacement with lithium azide to introduce the azido group. nih.gov While this describes a 5'-azido derivative, similar strategies can be envisioned for the synthesis of 3'-azido analogues. A more direct approach for the trifluoromethylation of the 5-iodo substituent on AZIDU could potentially be achieved through copper-catalyzed trifluoromethylation reactions using reagents like 2-trifluoromethylated benzimidazoline, which have been shown to be effective for iodoarenes. beilstein-journals.org

Functional Group Modifications for Enhanced Research Utility

To probe the structure-activity relationships and to develop prodrugs with improved pharmacological properties, various functional groups of AZIDU can be chemically modified.

5'-Position Derivatization Strategies

The 5'-hydroxyl group of the sugar moiety is a common site for derivatization to create prodrugs or to attach reporter groups.

One strategy involves the synthesis of 5'-amino derivatives. For example, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) has been synthesized and further modified by N-acetylation and N-sulfonylation. nih.gov Another approach is the conversion of the 5'-hydroxyl group to an azide, as demonstrated in the synthesis of 5'-azido-2',5'-dideoxyuridine (B8305447) nucleosides. researchgate.net This 5'-azido group can then be used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes, to introduce a wide variety of functionalities, including 1,2,3-triazole-linked dimers. researchgate.netresearchgate.net

| 5'-Modification | Synthetic Approach | Potential Application |

| 5'-Amino | Reduction of a 5'-azido precursor | Prodrug synthesis, conjugation |

| 5'-Azido | Tosylation of the 5'-hydroxyl followed by substitution with sodium azide | "Click chemistry" modifications |

| 5'-Triazole | 1,3-dipolar cycloaddition of a 5'-azido nucleoside with an alkyne | Synthesis of dimers and complex conjugates |

Phosphoramidate (B1195095) Synthesis Approaches

Phosphoramidate prodrugs are a well-established class of nucleotide analogues designed to bypass the initial, often inefficient, phosphorylation step required for the activation of nucleoside drugs. This "ProTide" approach enhances cellular penetration and can lead to improved therapeutic efficacy. unimib.it

The synthesis of phosphoramidate derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has been reported, providing a clear blueprint for the synthesis of analogous AZIDU phosphoramidates. nih.gov The general method involves the phosphorylation of the parent nucleoside with a phosphorylating agent like 4-chlorophenyl phosphoroditriazolide, followed by reaction with an appropriate amine to furnish the desired N-alkyl phosphoramidate. nih.gov This strategy has also been applied to create phosphonate (B1237965) dimers of AZT, demonstrating its versatility. nih.gov The development of phosphoramidate prodrugs of other nucleosides, such as those for the treatment of Ebola virus, further underscores the importance of this approach. semanticscholar.org

A typical synthesis of a phosphoramidate prodrug involves:

Protection of reactive functional groups on the nucleoside if necessary.

Reaction of the 5'-hydroxyl group with a phosphorylating agent (e.g., a phosphorodichloridate or phosphoroditriazolide).

Reaction of the resulting phosphoryl chloride or triazolide intermediate with an amino acid ester or another amine.

Deprotection to yield the final phosphoramidate prodrug.

Sulfonylamido Derivative Synthesis

Modification of the nucleoside with sulfonylamido groups can also be used to alter its physicochemical properties and biological activity. Research into 5'-sulfonylamido derivatives of the closely related compound 3'-azido-3'-deoxythymidine (AZT) provides a strong precedent for the synthesis of similar AZIDU derivatives. researchgate.net

The synthesis of these derivatives typically starts with the appropriate 5'-amino nucleoside. This precursor is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base to form the corresponding 5'-N-sulfonylamido derivative. researchgate.net For instance, a series of 5'-N-methanesulfonyl derivatives of 3'-azido-5'-(alkylamino)-3',5'-dideoxythymidine were synthesized from the corresponding 5'-(alkylamino) precursors. researchgate.net A similar synthetic route could be readily applied to a 5'-amino derivative of AZIDU.

| Precursor | Reagent | Resulting Functional Group |

| 5'-Amino-3'-azido-2',3'-dideoxy-5-iodouridine | Methanesulfonyl chloride | 5'-N-Methanesulfonylamido |

| 5'-(Alkylamino)-3'-azido-3'-deoxythymidine | Methanesulfonyl chloride | 5'-N-Alkyl-N-methanesulfonylamido |

Other 3'-Azido-2',3'-Dideoxypurine and Pyrimidine Analogue Syntheses

The structural framework of 3'-azido-2',3'-dideoxynucleosides has been a cornerstone in the development of antiviral agents. The modification of both the purine (B94841) and pyrimidine bases, as well as the sugar moiety, has led to a diverse range of analogues with varying biological activities. This section explores the synthetic methodologies employed to create these vital compounds.

A significant body of research has been dedicated to the synthesis of 3'-azido-2',3'-dideoxypurine nucleosides, driven by the potent anti-HIV activity of compounds like 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZG). nih.gov A robust and efficient method for generating a variety of purine-modified analogues is the chemical transglycosylation reaction. nih.govnih.gov This strategy allows for the synthesis of a series of purine-modified nucleosides and has been instrumental in evaluating their antiviral properties, cytotoxicity, and intracellular metabolism. nih.gov

One notable study developed a transglycosylation approach to efficiently prepare various 3'-azido-2',3'-dideoxypurine nucleoside analogs. nih.gov This method was a significant improvement over previous transglycosylation reactions that often resulted in a mixture of anomers in low yields. nih.gov The synthesized compounds were subsequently evaluated for their anti-HIV activity in human peripheral blood mononuclear (PBM) cells. nih.gov Several of these analogues demonstrated potent and selective anti-HIV activity with minimal cytotoxicity. nih.govnih.gov For instance, the 2,6-diamino derivative proved to be significantly more potent than the parent compound, AZG. nih.gov

Another key synthetic approach involves microwave-assisted, Lewis-acid-mediated transglycosylation to prepare L-3'-azido purine variants. researchgate.net This method was used to synthesize eleven modified L-3'-azido-2',3'-dideoxypurine nucleosides, which were then evaluated for their antiviral activity against HIV and hepatitis B virus. researchgate.net While these L-nucleoside analogs were metabolized to their 5'-triphosphate forms in primary human lymphocytes, they generally exhibited weak or no antiviral activity against HIV-1. researchgate.net

The synthesis of 3'-azido-pyrimidine nucleoside analogues has also been extensively explored. Various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides have been prepared and tested against retroviruses. nih.gov Among these, the 3'-azido analogues of thymidine (B127349) (AZT), 2'-deoxy-5-bromouridine, and 2'-deoxy-5-iodouridine were found to be particularly active against Moloney-murine leukemia virus (M-MULV). nih.gov The synthesis of these pyrimidine analogues often starts from the corresponding nucleoside, with subsequent chemical modifications to introduce the azido group at the 3'-position. ucla.edu

Two distinct synthetic routes have been described for the preparation of 3'-deoxy-3'-azidouridine and 3'-deoxy-3'-azidocytidine. nih.gov These methods are designed to be adaptable for the general synthesis of 3'-substituted 3'-deoxynucleosides, highlighting the versatility of the synthetic strategies in this class of compounds. nih.gov

The following tables summarize the research findings on the synthesis of these analogues.

Table 1: Synthesized 3'-Azido-2',3'-Dideoxypurine Analogue and its Anti-HIV Activity

| Compound | Base | EC50 (µM) |

|---|---|---|

| 1 | 2,6-diaminopurine | 0.01 |

| 2 | Guanine | 0.04 |

EC50: 50% effective concentration for inhibition of HIV-1LAI in PBM cells. Data sourced from Zhang et al. (2010). nih.gov

Table 2: Antiviral Activity of 3'-Azido-Pyrimidine Analogues against M-MULV

| Compound | ED50 (µM) |

|---|---|

| 3'-Azido-3'-deoxythymidine (AZT) | 0.02 |

| 3'-Azido-2'-deoxy-5-bromouridine | 1.5 |

| 3'-Azido-2'-deoxy-5-iodouridine | 3.0 |

ED50: 50% effective dose for inhibition of M-MULV. Data sourced from Lin et al. (1987). nih.gov

Molecular and Cellular Pharmacology Research of 3 Azido 2 ,3 Dideoxy 5 Iodouridine and Analogs

Intracellular Metabolism and Anabolism Pathways of AZIDU

For 3'-Azido-2',3'-dideoxy-5-iodouridine to exert its antiviral effect, it must be converted within the host cell into its active form. This process involves a series of enzymatic reactions, primarily phosphorylation, which is a critical determinant of its pharmacological activity.

The phosphorylation of AZIDU is mediated by host cell enzymes. Specifically, cytosolic thymidine (B127349) kinase is responsible for the first phosphorylation step, converting AZIDU to AzIdUMP. nih.gov AZIDU acts as a competitive inhibitor of cytosolic thymidine kinase with a reported inhibition constant (Ki) of 2.63 µM. nih.gov This indicates a strong affinity of the enzyme for this analog. In fact, cell-free extracts of H9 cells were found to phosphorylate AZIDU at a rate approximately three times that of the natural substrate, thymidine. nih.gov

The subsequent conversion of the monophosphate (AzIdUMP) to the diphosphate (B83284) (AzIdUDP) is catalyzed by thymidylate kinase. However, AzIdUMP is a weak competitive inhibitor of this enzyme, with a Ki of 55.3 µM. nih.gov This suggests that the second phosphorylation step is less efficient and may be a rate-limiting step in the anabolic pathway to the active triphosphate form, consistent with the observation of low intracellular concentrations of the di- and triphosphate metabolites. nih.govclinpgx.org

| Compound | Enzyme | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| This compound (AZIDU) | Cytosolic Thymidine Kinase | Competitive | 2.63 | nih.gov |

| This compound-5'-monophosphate (AzIdUMP) | Thymidylate Kinase | Competitive | 55.3 | nih.gov |

While the formation of novel metabolites such as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine has been identified for the related compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) in human peripheral blood mononuclear and bone marrow cells, this specific metabolic pathway has not been reported for this compound in the reviewed scientific literature. nih.gov

Preclinical Investigations of Molecular Target Engagement

The therapeutic efficacy of AZIDU is predicated on the selective interaction of its active triphosphate form with viral enzymes over host cell enzymes.

The active metabolite, this compound-5'-triphosphate (AzIdUTP), is a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov The inhibition constant (Ki) for AzIdUTP against HIV-1 reverse transcriptase is 0.028 µM. nih.gov This low Ki value signifies a high affinity of the viral enzyme for the inhibitor. The mechanism of action involves competition with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the reverse transcriptase. nih.gov Once incorporated into the growing viral DNA chain, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of viral DNA synthesis. nih.govdroracle.ai This is the primary mechanism by which AZIDU inhibits HIV replication.

A crucial aspect of the pharmacological profile of a nucleoside analog is its selectivity. Ideally, the active form should be a poor inhibitor of host cellular DNA polymerases to minimize toxicity. Investigations have shown that AzIdUTP is a relatively poor inhibitor of H9 cell DNA polymerase alpha, with a Ki value of 42.0 µM. nih.gov The high ratio of the Ki for DNA polymerase alpha to the Ki for HIV-1 reverse transcriptase (approximately 1500) underscores the high selectivity of AzIdUTP for the viral enzyme. nih.gov This selectivity is a key factor contributing to the high therapeutic index of AZIDU, as it preferentially targets the viral replication machinery while having a significantly lower impact on the host cell's DNA synthesis. nih.gov

| Active Metabolite | Enzyme | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| This compound-5'-triphosphate (AzIdUTP) | HIV-1 Reverse Transcriptase | Competitive | 0.028 | nih.gov |

| H9 Cell DNA Polymerase Alpha | Competitive | 42.0 | nih.gov |

Mechanisms of Viral Nucleic Acid Chain Termination

The antiviral activity of this compound and its analogs is contingent upon their ability to act as chain terminators during the synthesis of viral nucleic acids, a process catalyzed by viral polymerases such as reverse transcriptase. This mechanism is initiated through the intracellular phosphorylation of the nucleoside analog to its active 5'-triphosphate metabolite.

Once transported into the host cell, 3'-azido-2',3'-dideoxynucleosides undergo a series of phosphorylation steps, converting them from the parent nucleoside to the monophosphate (MP), diphosphate (DP), and finally the active triphosphate (TP) form. This metabolic activation is a prerequisite for their therapeutic action.

The resulting 3'-azido-2',3'-dideoxynucleoside triphosphate is a structural mimic of the natural deoxynucleoside triphosphates (dNTPs) and acts as a competitive inhibitor for the viral reverse transcriptase. nih.govcapes.gov.br For instance, the triphosphate of 3'-azido-2',3'-dideoxyuridine (AzdU-TP) demonstrates potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. nih.gov It competitively inhibits the incorporation of the natural substrate, thymidine triphosphate (dTTP). nih.gov

The crucial step in their mechanism of action is the incorporation of the analog triphosphate into the nascent viral DNA chain. Upon integration, the absence of a hydroxyl group at the 3' position of the sugar moiety, which is replaced by an azido (B1232118) group, renders further elongation of the DNA chain impossible. This is because the 3'-hydroxyl group is essential for the formation of the 3',5'-phosphodiester bond with the next incoming nucleoside triphosphate. Consequently, the viral DNA synthesis is prematurely halted, effectively terminating the replication of the virus. capes.gov.brnih.gov

The affinity of these analog triphosphates for viral reverse transcriptase is significantly higher than for host cellular DNA polymerases, which accounts for their selective antiviral activity. For example, AzdU-TP is a much more efficient substrate for HIV reverse transcriptase than for cellular DNA polymerase alpha. nih.gov

Table 1: Inhibition of HIV-1 Reverse Transcriptase by 3'-Azido-2',3'-dideoxynucleoside Triphosphate Analogs

| Compound | Inhibition Constant (Ki) vs dTTP | Substrate for Reverse Transcriptase | Reference |

|---|---|---|---|

| 3'-Azido-2',3'-dideoxyuridine-5'-triphosphate (AzdU-TP) | Competitive inhibitor | Serves as a substrate, at least 100 times better than dTTP | nih.gov |

| 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZT-TP) | Competitive inhibitor | Serves as a substrate, at least 100 times better than dTTP | nih.gov |

Cellular Uptake and Intracellular Distribution Studies in Model Systems

The efficacy of this compound and its analogs as antiviral agents is critically dependent on their ability to enter host cells and accumulate at the site of viral replication.

Studies on the parent compound, zidovudine (B1683550) (AZT), suggest that its uptake into T-lymphocytes is not a result of simple diffusion across the plasma membrane. Instead, it appears to involve a temperature-sensitive, mediated, and regulated transport mechanism. nih.gov While human concentrative and equilibrative nucleoside transporters (hCNTs and hENTs) are responsible for the uptake of many nucleoside analogs, their role in the transport of AZT seems to be negligible. nih.gov Similarly, organic anion transporters (hOATs), which have been identified as AZT carriers in some cell types, are not detected in T-cells. nih.gov

Once inside the cell, the nucleoside analogs are subjected to intracellular metabolism, primarily phosphorylation, to become active. The rate and extent of this phosphorylation can vary significantly between different cell types and can influence the antiviral potency of the compound. For example, the antiretroviral activities of AZT and 2',3'-dideoxyinosine (ddI) in different human cell lines correlate with the intracellular levels of their triphosphate metabolites.

In the case of 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG), another analog, it is efficiently phosphorylated to its triphosphate form (3'-azido-ddGTP) in human lymphocytes. nih.govnih.gov The intracellular concentration of the triphosphate metabolite increases with the extracellular drug concentration. nih.gov Furthermore, the intracellular half-life of 3'-azido-ddGTP has been determined to be approximately 9 hours, indicating a sustained presence of the active compound within the cell. nih.govnih.gov

The intracellular distribution of these analogs is presumed to be primarily in the cytoplasm and nucleus, where viral replication occurs. However, specific studies on the subcellular localization of this compound are limited.

Table 2: Intracellular Metabolism of 3'-Azido-2',3'-dideoxynucleoside Analogs in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Compound | Metabolite | Intracellular Concentration (pmol/106 cells) at 10 µM extracellular drug | Intracellular Half-life of Triphosphate | Reference |

|---|---|---|---|---|

| 3'-Azido-2',3'-dideoxyguanosine (3'-azido-ddG) | 3'-azido-ddGTP | 0.20 ± 0.04 | 8.90 ± 0.14 hours | nih.gov |

Preclinical Research into Antiviral Activity Mechanisms

Research on HIV-1 Replication Inhibition in Cell Culture Models

The cornerstone of the preclinical evaluation of 3'-Azido-2',3'-dideoxy-5-iodouridine (also referred to as AzIdUrd) has been its ability to inhibit HIV-1 replication in vitro. Research indicates that the compound's antiviral action is rooted in its selective interaction with the viral reverse transcriptase enzyme. nih.gov Following cellular uptake, AzIdUrd is phosphorylated to its active triphosphate form, AzIdUTP. This active metabolite acts as a potent competitive inhibitor of HIV-1 reverse transcriptase, effectively terminating the growth of the viral DNA chain. nih.gov The selectivity of the compound stems from the viral enzyme's high sensitivity to AzIdUTP, coupled with a relative insensitivity of the host cell's DNA polymerase alpha. nih.gov

Quantitative assessments have been performed to measure the potency of this compound. In studies using the human lymphoid cell line H9, the compound was found to be minimally toxic, with a 50% inhibitory concentration (IC50) for cell growth recorded at 197 µM. nih.gov The triphosphate form, AzIdUTP, demonstrated potent competitive inhibition of the HIV-1 reverse transcriptase enzyme with a Ki (inhibition constant) value of 0.028 µM. nih.gov

Table 1: Cytotoxicity and HIV-1 Reverse Transcriptase Inhibition of this compound and its Metabolite

| Compound/Metabolite | Test System | Value | Unit |

| This compound | Uninfected H9 Cells (Toxicity) | 197 | µM |

| This compound-TP | HIV-1 Reverse Transcriptase | 0.028 (Ki) | µM |

Comparative analyses provide context for the compound's antiviral efficacy relative to other nucleoside reverse transcriptase inhibitors (NRTIs). In studies against the Moloney-murine leukemia virus, 3'-azido-3'-deoxythymidine (AZT) was found to be significantly more potent, with a 50% effective dose (ED50) of 0.02 µM, compared to 3.0 µM for the 3'-azido analogue of 2'-deoxy-5-iodouridine. nih.gov The 3'-azido analogue of 2'-deoxy-5-bromouridine showed an intermediate potency with an ED50 of 1.5 µM in the same assay. nih.gov These findings highlight the influence of the 5-position substituent on antiviral potency.

Table 2: Comparative Antiviral Activity against Moloney-Murine Leukemia Virus (M-MuLV) in SC-1 Cells

| Compound | ED50 (µM) |

| 3'-Azido-3'-deoxythymidine (AZT) | 0.02 |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | 1.5 |

| This compound | 3.0 |

Based on the available research, no studies have been published investigating the synergistic, additive, or antagonistic effects of combining this compound with other antiretroviral inhibitors in preclinical models.

Investigations against Other Retroviruses (e.g., Moloney-Murine Leukemia Virus, Rauscher-Murine Leukemia Virus)

The antiviral activity of this compound has been evaluated against retroviruses other than HIV. In in vitro tests against Moloney-murine leukemia virus (M-MuLV), a mammalian T-lymphotropic retrovirus, the compound demonstrated inhibitory activity. nih.gov The effective dose required to inhibit M-MuLV by 50% (ED50) in SC-1 cells was determined to be 3.0 µM. nih.gov The compound was reported as nontoxic to the host SC-1 cells at concentrations up to 100 µM. nih.gov

Information regarding the specific activity of this compound against Rauscher-Murine Leukemia Virus was not found in the reviewed literature.

Research into Activity against Other Viral Pathogens (e.g., Herpes Simplex Virus, Hepatitis B Virus)

Exploratory research has been conducted to determine if the antiviral scope of this compound extends to other viral families.

Herpes Simplex Virus (HSV): Direct studies on the anti-HSV activity of this compound are limited. However, research on structurally related compounds provides some insight. A related analogue, 3'-azido-2',3'-dideoxy-5-methylcytidine, showed no effect against Herpes Simplex Virus type 1 or type 2. nih.gov Furthermore, while an in vivo antiherpetic effect was noted for a different but related compound, 5'-azido-2',5'-dideoxy-5-iodouridine, its acetylated derivatives showed no antiviral activity in cell culture against HSV-1. nih.gov

Hepatitis B Virus (HBV): Based on the available scientific literature, there is no published research detailing the in vitro or in vivo activity of this compound specifically against the Hepatitis B Virus. Studies on other dideoxynucleosides, such as 3'-azido-3'-dideoxythymidine (AZT), have shown them to be suppressors of HBV replication, though with less potency than other agents. nih.gov

Preclinical Research into Anticancer Activity Mechanisms

Cytotoxic Activity Evaluation in Human Cancer Cell Lines (e.g., HeLa, KB, MCF-7)

Phosphoramidate (B1195095) Derivatives and Their Enhanced Cytotoxic Activity

To improve the biological activity of nucleoside analogs, researchers often synthesize derivatives, such as phosphoramidates. These modifications can enhance cellular uptake and intracellular phosphorylation, which are often rate-limiting steps for the activation of these compounds.

A study on the closely related compound, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), provides a strong case for this approach. nih.gov A series of its 4-chlorophenyl N-alkyl phosphoramidate derivatives were synthesized and evaluated for their cytotoxic activity against HeLa, KB, and MCF-7 cancer cell lines using the sulforhodamine B (SRB) assay. nih.govresearchgate.net The results demonstrated that the phosphoramidate derivatives exhibited significantly higher cytotoxic activity than the parent nucleoside. nih.govresearchgate.net

Notably, the phosphoramidate with an N-ethyl substituent displayed the highest activity across all tested cancer cell lines. nih.gov Another derivative with an N-propargyl substituent also showed good activity. nih.gov This suggests that the nature of the N-alkyl substituent on the phosphoramidate moiety plays a crucial role in the cytotoxic potency of these compounds.

| Compound | Target Cell Line | Activity Level |

|---|---|---|

| 3'-azido-2',3'-dideoxy-5-fluorouridine (Parent Compound) | HeLa, KB, MCF-7 | Lower |

| Phosphoramidate with N-ethyl substituent | HeLa, KB, MCF-7 | Highest |

| Phosphoramidate with N-propargyl substituent | HeLa, KB, MCF-7 | Good |

Mechanisms of Cancer Cell Proliferation Inhibition

The primary mechanism by which 3'-azido nucleoside analogs are thought to inhibit cancer cell proliferation is through the disruption of DNA synthesis and the inhibition of telomerase. nih.govnih.gov

Once inside the cell, 3'-Azido-2',3'-dideoxy-5-iodouridine is expected to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of the natural deoxynucleotide triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases. Because the 3'-azido group replaces the 3'-hydroxyl group necessary for the formation of the phosphodiester bond to elongate the DNA chain, its incorporation leads to chain termination. nih.gov

Furthermore, many cancer cells rely on the enzyme telomerase to maintain the length of their telomeres, which is crucial for their immortal phenotype. nih.gov Telomerase is a specialized reverse transcriptase. The triphosphate form of azido-nucleosides, such as 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), has been shown to be a potent inhibitor of telomerase. nih.gov By being incorporated into the telomeric DNA, it causes telomere shortening. nih.gov This can ultimately lead to cell cycle arrest and apoptosis. Studies on 3-azido-3-deoxythymidine (AZT) have demonstrated its ability to significantly inhibit telomerase activity in human ovarian cancer cells (HO-8910), leading to a reduction in cell viability and the induction of apoptosis. nih.gov This inhibition was found to be both time- and dose-dependent. nih.gov Given the structural similarities, a similar mechanism of action is plausible for this compound.

Mechanisms of Antiviral Resistance in Research Models

Identification of Viral Enzyme Mutations Conferring Resistance (e.g., HIV-1 Reverse Transcriptase Mutations)

The development of resistance to NRTIs is primarily associated with the emergence of mutations within the polymerase domain of the HIV-1 reverse transcriptase. For the widely studied NRTI, zidovudine (B1683550) (AZT), a series of mutations known as thymidine (B127349) analog mutations (TAMs) are well-characterized. These include D67N, K70R, T215F/Y, and K219Q/E. nih.govnih.gov The presence and accumulation of these mutations reduce the susceptibility of the enzyme to the inhibitor.

Research has demonstrated that the specific pattern of selected resistance mutations is highly dependent on the chemical structure of the nucleoside analog, particularly the base component. nih.gov For instance, in vitro selection studies with 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG) led to the identification of L74V, F77L, and L214F mutations, while 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) selected for the V75I mutation. nih.gov This principle suggests that 3'-Azido-2',3'-dideoxy-5-iodouridine, with its unique 5-iodouracil (B140508) base, would likely select for a distinct set of resistance mutations. However, no studies identifying specific HIV-1 reverse transcriptase mutations selected by or conferring resistance to this compound have been reported in the available scientific literature.

Biochemical Analysis of Mutant Enzyme Properties (e.g., Nucleotide Discrimination, Excision Capabilities)

Biochemical analyses are crucial for understanding the precise molecular mechanisms by which RT mutations confer resistance. Two primary mechanisms have been identified for NRTI resistance:

Nucleotide Discrimination: This mechanism involves the mutant RT selectively discriminating against the NRTI-triphosphate in favor of the natural deoxynucleoside triphosphate (dNTP) substrate. nih.gov This enhanced discrimination reduces the rate of inhibitor incorporation into the nascent viral DNA.

Nucleotide Excision: This pathway involves the ATP-dependent removal of the chain-terminating NRTI monophosphate from the end of the DNA primer. nih.gov TAMs are known to enhance this excision capability, allowing DNA synthesis to resume.

In-depth kinetic experiments on mutant enzymes selected by other 3'-azido-nucleosides have elucidated these processes. For example, the L74V mutation, selected by 3'-azido-ddG, was shown to enhance the RT's ability to discriminate between the natural substrate (dGTP) and the inhibitor triphosphate.

Despite the knowledge that the triphosphate form of this compound is a potent competitive inhibitor of HIV-1 RT, there is no available biochemical data analyzing the properties of mutant enzymes in the presence of this specific compound. Studies detailing changes in nucleotide discrimination or excision capabilities of resistant RT variants for this compound triphosphate have not been published.

Evolution of Resistance in In Vitro Viral Passaging Studies

The evolution of drug resistance is often studied in the laboratory through in vitro viral passaging. This method involves culturing the virus in the presence of gradually increasing concentrations of an antiviral agent. nih.gov This process mimics the selective pressure that occurs during therapy and allows researchers to track the emergence of resistance mutations and the corresponding decrease in drug susceptibility over time.

Such studies have been instrumental in identifying the resistance pathways for numerous NRTIs. For example, passaging of HIV-1 in the presence of 3'-azido-ddG resulted in a virus population with a 5.3-fold increase in resistance, accompanied by a complex mixture of mutations. nih.gov Similarly, passaging with AZT has led to the sequential appearance of mutations like K70R, followed by T215F/Y, leading to high-level resistance.

While this is a standard and critical step in the preclinical evaluation of any new antiviral compound, the results of in vitro passaging studies to select for resistance to this compound have not been reported in the available literature. Consequently, the evolutionary pathway to resistance for this specific compound, including the order in which mutations might appear and the level of resistance they confer, remains uncharacterized.

Structure Activity Relationship Sar Studies of Azidu and Analogs

Impact of 3'-Azido and 5-Iodine Substituents on Biological Activity

The biological activity of pyrimidine (B1678525) nucleoside analogs is significantly modulated by the nature of the substituents at the 3'-position of the sugar and the 5-position of the base. The 3'-azido (-N₃) group is a key pharmacophore, particularly for anti-retroviral activity. In the case of AZIDU and related compounds, the 3'-azido group is crucial for its mechanism of action. After cellular enzymes convert the nucleoside analog into its 5'-triphosphate form, it acts as a chain terminator during viral DNA synthesis by reverse transcriptase, due to the absence of a 3'-hydroxyl group required for phosphodiester bond formation. nih.gov

The substituent at the 5-position of the uracil (B121893) ring also plays a critical role in determining the compound's activity profile. Halogenation at this position, particularly with iodine, has been shown to enhance antiviral potency. For instance, the 3'-azido analogue of 2'-deoxy-5-iodouridine was found to be a potent inhibitor of Moloney-murine leukemia virus (M-MULV). nih.gov Studies have shown that the presence of a bulky iodine atom in the structure of nucleoside analogs can significantly affect their inhibitory activity against HIV. nih.gov The introduction of different substituents at the 5-position leads to a range of biological activities, as demonstrated by the varied potencies of 5-substituted 3'-azido derivatives. nih.gov

The combination of the 3'-azido group and a 5-halogen substituent often results in synergistic effects on antiviral activity. The 3'-azido analogues of thymidine (B127349) (5-methyluridine), 5-bromouridine, and 5-iodouridine (B31010) have all demonstrated significant activity against various retroviruses, including HIV. nih.gov This highlights the importance of both the 3'-azido group for chain termination and the 5-substituent for optimizing the interaction with the viral enzyme's active site.

| Compound/Analog | Target Virus/Cell Line | Activity (ED₅₀ in µM) | Reference |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | Moloney-murine leukemia virus (M-MULV) | 3.0 | nih.gov |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | Moloney-murine leukemia virus (M-MULV) | 0.02 | nih.gov |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | Moloney-murine leukemia virus (M-MULV) | 1.5 | nih.gov |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | HTLV-III/LAV/AAV ("AIDS" virus) | 2.3 | nih.gov |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Murine L1210 neoplastic cells | 15 | nih.gov |

| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 neoplastic cells | 1 | nih.gov |

ED₅₀ (50% effective dose) is the concentration of a drug that gives half of the maximal response.

Influence of Sugar Moiety Modifications on Potency and Selectivity

The sugar moiety of nucleoside analogs is a critical determinant of their biological activity, influencing both their potency and their selectivity. Modifications to the furanose ring can significantly alter the conformational preferences of the nucleoside, which in turn affects its ability to be recognized and phosphorylated by cellular kinases and to interact with viral polymerases. researchgate.net The conformation of the ribofuranose sugar plays a vital role in the structure and dynamics of nucleic acids. researchgate.net

In the context of 2',3'-dideoxynucleoside analogs, such as AZIDU, the absence of the 3'-hydroxyl group is the primary modification responsible for their chain-terminating activity. However, other modifications to the sugar ring can further refine the compound's pharmacological properties. For example, substitutions at the 2'- and 3'-positions with groups other than azido (B1232118), such as a fluoro group, can lead to a decrease in anti-HIV potency and selectivity. nih.gov The stereochemistry of these substituents is also crucial; substitutions in either the "up" (ribo) or "down" (xylo) configuration can impact biological activity differently. nih.gov

The goal of sugar moiety modifications is often to improve the therapeutic index of a drug by enhancing its affinity for viral enzymes over host cell polymerases, thereby increasing potency against the virus while reducing cellular toxicity. The stability of oligonucleotide duplexes and the formation of stable protein-oligonucleotide complexes are governed by the conformation and dynamics of the sugar moiety. researchgate.net By introducing various chemical modifications into the sugar ring, researchers can influence stereoelectronic effects that control sugar puckering, which can lead to the design of novel nucleosides with improved physicochemical properties for therapeutic use. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Nucleoside Analog Research

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of nucleoside analog research, QSAR methodologies are employed to predict the activity of novel, unsynthesized compounds and to guide the design of more potent and selective inhibitors. nih.gov

The QSAR process typically involves several key steps. First, a dataset of nucleoside analogs with known biological activities (e.g., antiviral potency) is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. nih.gov A variety of molecular descriptors are calculated for each analog, which quantify different physicochemical properties such as steric, electronic, and hydrophobic characteristics. nih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates the molecular descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds. A statistically robust QSAR model can provide valuable insights into the structural requirements for optimal activity. nih.gov For example, a QSAR study might reveal that increasing the hydrophobicity or modifying the electrostatic potential in a specific region of the molecule leads to enhanced biological activity. This information can then be used to rationally design new analogs with improved therapeutic potential. nih.gov

Design and Synthesis of Novel Analogues for SAR Exploration

The design and synthesis of novel analogues are essential for exploring the structure-activity relationships of a lead compound like AZIDU. This process allows for a systematic investigation of how different structural modifications impact biological activity. nih.gov The synthesis of new analogs is often guided by previous SAR findings and computational modeling studies, such as QSAR. nih.govresearchgate.net

One common strategy in the design of novel nucleoside analogs is the modification of the pyrimidine base. This can involve the introduction of various substituents at the 5-position, such as different halogens, alkyl groups, or other functional moieties, to probe the steric and electronic requirements of the enzyme's active site. nih.gov Another approach is the synthesis of prodrugs, where a labile group is attached to the nucleoside, often at the 5'-hydroxyl position, to improve pharmacokinetic properties like membrane permeability or to bypass the initial, often rate-limiting, phosphorylation step. nih.gov

The synthesis of these novel analogs typically involves multi-step chemical reactions. For instance, the synthesis of 5-substituted 3'-azido derivatives often starts from a commercially available nucleoside, which then undergoes a series of reactions to introduce the desired modifications at the 3'- and 5-positions. nih.gov The newly synthesized compounds are then purified and their structures are confirmed using various analytical techniques such as NMR and mass spectrometry. researchgate.net Finally, these novel analogs are subjected to biological evaluation to determine their potency and selectivity, thereby expanding the understanding of the SAR for that class of compounds and guiding future design efforts. researchgate.netmdpi.com

Prodrug Research and Enhanced Preclinical Pharmacokinetics of Azidu

Rationale for Prodrug Design to Improve Pharmacological Properties in Animal Models

The primary motivation for designing prodrugs of nucleoside analogs, including AZIDU, stems from inherent limitations observed in preclinical and clinical studies of the parent compounds. For many such agents, issues include incomplete oral bioavailability, a short plasma half-life requiring frequent administration, and limited ability to cross biological barriers like the blood-brain barrier. nih.govnih.gov

Specifically for 3'-Azido-2',3'-dideoxyuridine (B1200160) (AZDU), a closely related analog of AZIDU, studies in rats have shown incomplete oral bioavailability of approximately 53% and a short terminal half-life of about one hour. nih.gov These characteristics can hinder the maintenance of therapeutic drug concentrations. Prodrugs are designed to overcome these hurdles. researchgate.net Key objectives of creating prodrugs for compounds like AZIDU include:

Enhancing Oral Bioavailability: By masking polar functional groups, prodrugs can increase the lipophilicity of the molecule, thereby improving its absorption from the gastrointestinal tract. nih.gov

Increasing Plasma Half-life: Prodrugs can be designed for slower conversion to the active drug, leading to a sustained release and prolonging the duration of action. nih.gov

Improving Tissue Penetration: Enhanced lipophilicity can facilitate the passage of the drug across cellular membranes and into specific tissues or cellular compartments, such as the central nervous system or sanctuary sites for viruses. nih.govnih.gov

Bypassing Rate-Limiting Activation Steps: For nucleoside analogs, the first phosphorylation step to the monophosphate is often slow and inefficient. nih.gov Prodrugs, particularly phosphoramidates, can be designed to deliver the monophosphate form directly into the cell, bypassing this bottleneck. nih.govnih.gov

Animal models are essential for evaluating these prodrug strategies, as they allow for the detailed study of absorption, distribution, metabolism, and excretion (ADME) profiles in a living system before human trials. nih.govnih.gov

Synthesis and Characterization of Novel Prodrugs (e.g., Valinate Esters, Pivaloyloxymethyl Derivatives, Phosphoramidates)

To enhance the preclinical pharmacokinetic profile of AZIDU and related nucleosides, various prodrugs have been synthesized and characterized. These strategies typically involve derivatization at the 5'-hydroxyl group or the creation of phosphate (B84403) prodrugs. nih.gov

Valinate Esters: Amino acid esters represent a common prodrug strategy to improve oral absorption by utilizing amino acid transporters in the gut. nih.gov The synthesis of 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride (AZDU-VAL), a prodrug of a close AZIDU analog, was achieved through the esterification of the 5'-hydroxyl function of the parent nucleoside. nih.gov This modification aims to increase water solubility and leverage active transport mechanisms for enhanced absorption.

Pivaloyloxymethyl (POM) Derivatives: The pivaloyloxymethyl (POM) or pivoxil group is used to create prodrugs that can mask negatively charged phosphate groups, neutralizing the charge and increasing lipid solubility. wikipedia.org This allows the resulting molecule to more easily diffuse across cell membranes. wikipedia.org While specific synthesis of a POM derivative for AZIDU is not detailed in the provided sources, the general approach involves attaching the POM group to the 5'-phosphate of the nucleoside. researchgate.netnih.gov For example, bis(pivaloyloxymethyl) ester derivatives have been successfully prepared for other nucleotide analogs like adefovir. researchgate.net Once inside the cell, cellular enzymes cleave the POM moiety to release the active nucleoside monophosphate. wikipedia.org

Phosphoramidates: Phosphoramidate (B1195095) prodrugs are among the most successful pronucleotide strategies, designed to bypass the initial, often rate-limiting, kinase-mediated phosphorylation of the parent nucleoside. nih.gov The synthesis of a series of novel 4-chlorophenyl N-alkyl phosphoramidates of the related compound 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has been reported. nih.gov The synthetic pathway involved the phosphorylation of the parent nucleoside using 4-chlorophenyl phosphoroditriazolide, followed by a reaction with a specific amine to yield the final phosphoramidate product. nih.gov This approach creates a lipophilic prodrug that can enter cells and be metabolized to the active nucleoside monophosphate. nih.govmdpi.com

Biotransformation and Metabolic Activation Research in Preclinical Systems

A critical aspect of prodrug research is understanding their conversion back to the active parent drug within a biological system. This biotransformation is essential for therapeutic efficacy and is studied extensively in preclinical models. nih.gov

Valinate Esters: In vivo studies in rats demonstrated that 3'-azido-2',3'-dideoxyuridine-5'-O-valinate (AZDU-VAL) is rapidly and efficiently biotransformed into the parent nucleoside, AZDU, after both intravenous and oral administration. nih.gov This conversion is presumed to be mediated by esterase enzymes that are abundant in the body, particularly in the plasma, liver, and intestine. manchester.ac.uk

Pivaloyloxymethyl (POM) Derivatives: The POM group is designed to be labile and is removed by cellular processes, primarily the action of non-specific esterases, to release the active drug. wikipedia.org Studies with pivaloyloxymethyl esters of other drugs show they are hydrolyzed relatively quickly in rat plasma and intestinal tissue. nih.gov This rapid intracellular conversion traps the charged nucleoside monophosphate inside the cell.

Phosphoramidates: The metabolic activation of phosphoramidate prodrugs is a well-characterized multi-step intracellular process. nih.govnih.gov It is initiated by the enzymatic cleavage of the amino acid ester by an esterase, such as a carboxylesterase. nih.gov This is followed by an intramolecular cyclization that displaces the aryl group (e.g., phenol), forming a cyclic intermediate. This intermediate is then hydrolyzed to release the nucleoside 5'-monophosphate, effectively bypassing the first phosphorylation step required by the parent nucleoside. nih.govnih.gov This entire cascade occurs within the target cell, delivering the activated form of the drug where it is needed.

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Oral Bioavailability, Half-life, Clearance, Tissue Penetration)

Preclinical studies in animal models provide crucial data on how prodrug strategies alter the pharmacokinetic profile of a parent compound.

Oral Bioavailability: A key success of the prodrug approach is the significant enhancement of oral bioavailability. In a study using Sprague-Dawley rats, the oral bioavailability of the parent nucleoside AZDU was approximately 53%. nih.gov However, following the oral administration of its valinate ester prodrug, AZDU-VAL, the apparent bioavailability of AZDU was virtually complete, averaging 101%. nih.gov This demonstrates that the prodrug was not only fully absorbed but also efficiently converted to the active parent drug. nih.gov

Half-life and Clearance: Prodrugs can significantly alter the half-life and clearance of a drug. A study in mice with an ester prodrug of AZT, a related nucleoside, showed the prodrug itself had a much longer elimination half-life (t½) of 428.5 minutes compared to 112.5 minutes for AZT. nih.gov This can lead to a more sustained release of the active drug over time. In the same study, the blood clearance (CL) for the prodrug was 17.6 mL/min/kg, while for AZT it was 10.5 mL/min/kg. nih.gov The parent compound AZDU was found to have a terminal phase half-life of 0.6 to 1 hour in rats. nih.gov

Tissue Penetration: Improving drug delivery to specific tissues is another major goal. The AZT ester prodrug mentioned previously led to significantly higher concentrations of AZT in the brain (25.7 nmol/g vs. 9.8 nmol/g) and liver (peak concentration of 1.11 µmol/g vs. 0.81 µmol/g) compared to administering AZT itself. nih.gov This enhanced tissue penetration is crucial for treating diseases that affect these organs. Studies on other drugs, like azithromycin (B1666446) in foals, have also shown dramatic accumulation in specific cellular compartments, with concentrations in bronchoalveolar cells being 15- to 170-fold higher than in serum, illustrating the potential for targeted delivery. nih.gov

The table below summarizes key pharmacokinetic parameters from a preclinical study of AZDU and its valinate prodrug in rats. nih.gov

The next table presents comparative pharmacokinetic data for AZT and an ester prodrug in mice. nih.gov

Analytical Methodologies for Azidu Research

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of AZIDU and its intracellular metabolites. This method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). In the context of nucleoside analogs like AZIDU, reversed-phase HPLC is frequently employed.

Research methodologies for similar compounds often utilize a C18 column as the stationary phase, which is non-polar. nih.gov The mobile phase typically consists of an aqueous buffer (like potassium phosphate) mixed with an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov This composition allows for the effective separation of the relatively polar parent nucleoside from its even more polar phosphorylated metabolites. Detection is commonly achieved using a UV spectrophotometer, as the heterocyclic base of AZIDU absorbs light in the ultraviolet spectrum, typically around 260-290 nm. nih.govsigmaaldrich.com

By comparing the retention time and the area under the peak of an unknown sample to those of a known concentration standard, researchers can accurately quantify the amount of AZIDU and its metabolites in biological samples like plasma or cell extracts. nih.gov For instance, a study on the related compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) developed a specific HPLC method to separate the parent nucleoside from its monophosphate, diphosphate (B83284), triphosphate, and novel hexose (B10828440) derivatives, demonstrating the power of this technique in elucidating complex metabolic pathways. nih.gov

Table 1: Illustrative HPLC Parameters for Nucleoside Analog Analysis This table represents typical conditions based on methods for similar compounds and does not represent a specific analysis of AZIDU.

| Parameter | Description | Common Example |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | Potassium Phosphate (B84403) Buffer / Acetonitrile mixture |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 1.5 mL/min |

| Detection | The method used to "see" the compounds as they elute. | UV Absorbance at 260-290 nm |

| Quantitation Limit | The lowest concentration that can be reliably measured. | ~20 ng/mL in serum |

Spectrophotometric Techniques for Enzymatic Assays

Spectrophotometry is a fundamental technique used to study how AZIDU interacts with cellular and viral enzymes. creative-enzymes.com These assays measure enzyme activity by detecting a change in light absorbance that occurs as the enzyme converts a substrate into a product. wikipedia.orgthermofisher.com This method is crucial for determining the mechanism of action of antiviral nucleosides, which often involves the inhibition of key enzymes involved in DNA synthesis.

In the case of AZIDU, research has shown that its phosphorylated form, 3'-Azido-2',3'-dideoxy-5-iodouridine-5'-triphosphate (AzIdUTP), acts as a competitive inhibitor of the HIV-1 reverse transcriptase. nih.gov Furthermore, the parent compound, AZIDU, is a competitive inhibitor of cytosolic thymidine (B127349) kinase. nih.gov Spectrophotometric assays are used to determine the inhibition constants (Kᵢ) for these interactions. By measuring the rate of the enzymatic reaction at various substrate concentrations, both in the absence and presence of the inhibitor (AZIDU or AzIdUTP), researchers can calculate the Kᵢ value. A lower Kᵢ value signifies a more potent inhibitor. These studies revealed that AzIdUTP is a potent inhibitor of the viral enzyme while being a significantly weaker inhibitor of the host cell's DNA polymerase alpha, which helps to explain the compound's selective antiviral activity. nih.gov

Table 2: Inhibition Constants (Kᵢ) of AZIDU and its Triphosphate Metabolite

| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| AZIDU | Cytosolic Thymidine Kinase | 2.63 µM | nih.gov |

| AzIdUMP | Thymidylate Kinase | 55.3 µM | nih.gov |

| AzIdUTP | HIV-1 Reverse Transcriptase | 0.028 µM | nih.gov |

| AzIdUTP | H9 Cell DNA Polymerase α | 42.0 µM | nih.gov |

Radioisotopic Labeling for Cellular Metabolism and Distribution Studies

Radioisotopic labeling is a highly sensitive method used to trace the metabolic fate and distribution of a drug within cells. This technique involves synthesizing the drug with a radioactive isotope, such as Iodine-125 (¹²⁵I) or Tritium (³H), which allows for its detection and quantification even at very low concentrations.

For AZIDU, researchers have utilized [¹²⁵I]AzIdUrd to investigate its metabolism in human lymphoid cells. nih.gov After incubating the cells with the radiolabeled compound, cell extracts are prepared at different time points. The parent compound and its metabolites are then separated, typically using HPLC, and the radioactivity in each fraction is measured with a scintillation counter. This approach provides a dynamic view of how the drug is taken up, phosphorylated, and processed by the cell.

Studies with [¹²⁵I]AzIdUrd demonstrated that the compound is rapidly phosphorylated, with its monophosphate form (AzIdUMP) constituting over 90% of the total soluble radioactivity. nih.gov Critically, these experiments also showed that a relatively low but stable intracellular concentration of the active triphosphate form (AzIdUTP) was maintained over a 12-hour period, which is essential for its sustained antiviral effect. nih.gov

Table 3: Intracellular Metabolism of [¹²⁵I]AzIdUrd in H9 Cells Data represents the percentage of total soluble radioactivity after a 12-hour incubation.

| Metabolite | Percentage of Total Radioactivity | Reference |

|---|---|---|

| AzIdUMP (Monophosphate) | >90% | nih.gov |

| AzIdUDP (Diphosphate) | Trace amounts | nih.gov |

| AzIdUTP (Triphosphate) | Low but stable level | nih.gov |

Molecular Biology Techniques for Viral Replication Assessment

A variety of molecular biology techniques are employed to assess the efficacy of AZIDU in inhibiting viral replication. These methods provide quantitative data on the compound's ability to interfere with the viral life cycle at a molecular level.

One fundamental approach is the measurement of viral nucleic acid synthesis. For a retrovirus like HIV, this involves quantifying the production of viral DNA by reverse transcriptase. Research has shown that AZIDU strongly inhibits the incorporation of [³H]thymidine into the DNA of infected cells, indicating a disruption of DNA synthesis. nih.gov A more modern and highly specific technique is quantitative reverse transcription PCR (qRT-PCR), which can be used to precisely measure the amount of viral RNA in the cell culture supernatant or within the cells. mdpi.com A significant reduction in viral RNA levels in treated cells compared to untreated controls would demonstrate the compound's antiviral activity.

Another widely used method is the plaque reduction assay. nih.gov In this assay, a layer of susceptible host cells is infected with the virus. The virus creates zones of cell death known as "plaques." The antiviral activity of AZIDU is determined by its ability to reduce the number or size of these plaques when added to the culture medium. The concentration of the drug that reduces the number of plaques by 50% is known as the EC₅₀ (50% effective concentration), a key measure of antiviral potency. nih.gov

Table 4: Antiviral Activity Profile of AZIDU

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ (50% Inhibitory Concentration) vs. HIV-1 | Human Lymphoid (H9) | Not explicitly stated as EC₅₀, but shown to be a potent inhibitor | nih.gov |

| IC₅₀ (50% Cytotoxic Concentration) | Human Lymphoid (H9) | 197 µM | nih.gov |

| Mechanism | Viral & Host Cells | Competitive inhibition of HIV-1 Reverse Transcriptase by AzIdUTP | nih.gov |

Future Directions and Research Challenges for 3 Azido 2 ,3 Dideoxy 5 Iodouridine

Exploration of New Therapeutic Targets and Mechanisms beyond Reverse Transcriptase Inhibition

While the primary antiviral activity of 3'-Azido-2',3'-dideoxy-5-iodouridine is attributed to the inhibition of viral reverse transcriptase (RT), a thorough understanding of its interactions with other viral and cellular components is crucial for a complete pharmacological profile. Future research should delve into potential alternative or secondary mechanisms of action that could contribute to its therapeutic effects or off-target toxicities.

The metabolism of AZIDU involves phosphorylation by cellular kinases to its active triphosphate form, AzIdUTP. nih.gov AzIdUrd has been shown to be a competitive inhibitor of cytosolic thymidine (B127349) kinase. nih.gov The triphosphate form, AzIdUTP, is a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov Notably, it is a relatively poor inhibitor of human DNA polymerase alpha. nih.gov This selectivity is a key factor in its therapeutic index. However, the interaction with other human DNA polymerases, such as polymerase gamma in mitochondria, warrants further investigation, as inhibition of this enzyme is a known cause of toxicity for some nucleoside analogs. mdpi.com

Recent studies on related azidothymidine (AZT) derivatives have indicated that these compounds may have broader biological activities, including potential anticancer effects. nih.gov This raises the possibility that AZIDU or its metabolites could interact with other cellular targets involved in cell proliferation and survival. For instance, the incorporation of azido-modified nucleosides into cellular RNA has been demonstrated, opening new avenues for investigating their impact on RNA metabolism and function. rsc.org

Furthermore, the potential for AZIDU to inhibit other viral enzymes beyond RT should not be overlooked. While its primary target in HIV is clear, its activity against other viruses with different replication strategies could reveal novel therapeutic applications. For example, some nucleoside analogs have been found to inhibit viral methyltransferases, which are essential for viral RNA capping. mdpi.com Exploring such possibilities for AZIDU could significantly broaden its therapeutic potential.

Development of Advanced Prodrug Strategies for Improved Pharmacological Profiles

A significant hurdle for many nucleoside analogs, including potentially AZIDU, is their pharmacological profile, which can be hampered by poor solubility, limited cell penetration, and rapid metabolism. rsc.org Prodrug strategies offer a promising approach to overcome these limitations. By chemically modifying the parent compound, its physicochemical properties can be altered to enhance bioavailability and cellular uptake, with the active drug being released at the target site.

Research into prodrugs of the closely related compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU) provides a valuable blueprint for AZIDU. For instance, the synthesis of 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride (AZDU-VAL), an amino acid ester prodrug, demonstrated significantly improved oral bioavailability in rats. nih.gov This approach leverages cellular esterases to cleave the ester bond and release the active nucleoside analog intracellularly.

Other prodrug strategies that could be explored for AZIDU include the development of phosphoramidate (B1195095) derivatives, which can bypass the initial, often rate-limiting, phosphorylation step. mdpi.com This approach has been successfully used for other nucleoside analogs to increase the intracellular concentration of the active triphosphate form.

Below is a table summarizing potential prodrug strategies for AZIDU based on research with related compounds:

| Prodrug Strategy | Rationale | Example from Related Compounds |

|---|---|---|

| Amino Acid Esterification | Improves oral bioavailability by enhancing absorption. | 3'-azido-2',3'-dideoxyuridine-5'-O-valinate hydrochloride (AZDU-VAL) showed ~101% oral bioavailability of AZDU in rats. nih.gov |

| Phosphoramidates | Bypasses the initial phosphorylation step, leading to more efficient formation of the active triphosphate metabolite. | Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized and evaluated for anticancer activity. mdpi.com |

| Pivaloyloxymethyl derivatives | Another ester-based approach to enhance membrane permeability. | N3-pivaloyloxymethyl-3'-azido-2',3'-dideoxyuridine and 5'-pivaloyloxymethyl-3'-azido-2',3'-dideoxyuridine have been synthesized. |

Addressing Viral and Cellular Resistance Mechanisms through Novel Analog Design

The emergence of drug-resistant viral strains is a major challenge in antiviral therapy. For nucleoside reverse transcriptase inhibitors (NRTIs), resistance typically arises from mutations in the viral reverse transcriptase that either decrease the incorporation of the analog or enhance its removal from the terminated DNA chain.

Studies on 3'-azido-dideoxynucleosides have shown that the nature of the nucleobase can significantly influence the selection of resistance mutations. nih.gov For example, 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG) selects for a different set of mutations in HIV-1 RT compared to zidovudine (B1683550) (AZT). nih.gov This suggests that the uracil (B121893) base in AZIDU will also confer a specific resistance profile. Understanding these potential resistance pathways is critical for the long-term clinical viability of AZIDU.

Future research should focus on:

In vitro selection studies: Exposing virus to increasing concentrations of AZIDU to identify the specific mutations that confer resistance.

Biochemical analysis of resistant enzymes: Characterizing the kinetic properties of the mutant reverse transcriptases to understand the molecular basis of resistance.

Design of novel analogs: Using the knowledge of resistance mechanisms to design new analogs that can evade these mutations. This could involve modifications to the sugar moiety or the nucleobase to create a compound that is less susceptible to discrimination by the mutant enzyme.

The development of analogs with a high genetic barrier to resistance, meaning that multiple mutations are required for a significant loss of susceptibility, is a key goal.

Integration of Computational Chemistry and Machine Learning in AZIDU Research

Computational chemistry and machine learning are increasingly powerful tools in drug discovery and development. These approaches can accelerate the research process by predicting the properties of new molecules, optimizing their design, and providing insights into their mechanisms of action.

For AZIDU research, these computational tools can be applied in several ways:

Molecular Docking and Dynamics Simulations: To model the interaction of AzIdUTP with wild-type and mutant reverse transcriptases. This can help to understand the structural basis of its inhibitory activity and the mechanisms of resistance.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the chemical structure of AZIDU and its analogs with their antiviral activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Machine Learning for Analog Design: Generative models can be trained on existing nucleoside analog data to propose novel structures with desired properties, such as high potency and a favorable resistance profile. nih.gov

The integration of these computational approaches can help to rationalize experimental findings and guide the synthesis of more effective and safer AZIDU analogs, ultimately reducing the time and cost of drug development.

Investigation of AZIDU in Combination with Other Experimental Agents in Preclinical Models

Combination therapy is the cornerstone of modern HIV treatment, and it is likely that any future use of AZIDU would be as part of a multi-drug regimen. Investigating the interactions of AZIDU with other antiviral agents in preclinical models is therefore essential.

The goals of combination studies include:

Identifying synergistic interactions: Where the combined effect of the drugs is greater than the sum of their individual effects.

Preventing the emergence of drug resistance: By targeting different viral proteins or pathways simultaneously.

Reducing drug dosages and associated toxicities.

A study on the related compound 2′,3′-isopropylidene-5-iodouridine found that it acted synergistically with the CDK4/6 inhibitor Palbociclib to suppress HIV-1 replication. nih.gov Palbociclib is thought to deplete the intracellular pool of dNTPs, thereby enhancing the activity of nucleoside analogs. nih.gov Similar studies with AZIDU in combination with other approved or experimental anti-HIV drugs, as well as with agents that modulate cellular pathways, could reveal new and effective treatment strategies.

The following table outlines potential combination strategies for AZIDU in preclinical studies:

| Combination Agent Class | Rationale for Combination with AZIDU | Potential Outcome |

|---|---|---|

| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Targeting different sites on the reverse transcriptase. | Synergistic antiviral activity and a higher barrier to resistance. |

| Protease Inhibitors (PIs) | Inhibiting a different stage of the viral life cycle (viral maturation). | Broadly effective viral suppression. |

| Integrase Inhibitors (INIs) | Blocking the integration of the viral DNA into the host genome. | Potent and durable antiviral response. |

| Cellular Modulators (e.g., CDK inhibitors) | Altering the cellular environment to be less conducive to viral replication and potentially enhancing the activity of AZIDU. | Novel mechanisms of synergy and potential for overcoming resistance. nih.gov |

Methodological Advancements in Nucleoside Analog Research and Development

The future of AZIDU research will also be shaped by broader methodological advancements in the field of nucleoside analog development. These include:

Improved Synthesis and Purification Techniques: The development of more efficient and scalable synthetic routes is crucial for producing AZIDU and its analogs for research and potential clinical development. Advances in biotechnological and chemoenzymatic synthesis offer greener and more stereoselective alternatives to traditional chemical methods. tandfonline.comnih.gov New methods for the separation and purification of nucleoside analogs are also needed to ensure high purity. nih.gov